molecular formula C11H12O2 B13296868 3-(2,5-Dimethylphenyl)-3-oxopropanal

3-(2,5-Dimethylphenyl)-3-oxopropanal

Cat. No.: B13296868
M. Wt: 176.21 g/mol
InChI Key: SVOGELOKHWQOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)-3-oxopropanal is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an oxopropanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with an appropriate acyl chloride, followed by oxidation to introduce the oxo group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-3-oxopropanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the oxo group, which can participate in nucleophilic addition reactions. Additionally, the phenyl ring’s substituents can affect the compound’s electronic properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylphenyl)-3-oxopropanal is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxopropanal group.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-3-oxopropanal

InChI

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,6-7H,5H2,1-2H3

InChI Key

SVOGELOKHWQOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.